molecular formula C16H20F3N5O4S B606936 Danicamtiv CAS No. 1970972-74-7

Danicamtiv

Numéro de catalogue B606936
Numéro CAS: 1970972-74-7
Poids moléculaire: 435.42
Clé InChI: NREKKBAMVWQRES-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Danicamtiv, also known as MYK-491, is a cardiac myosin activator developed by Bristol Myers Squibb to treat dilated cardiomyopathy . It is an inotropic agent and a selective allosteric activator of cardiac myosin . It increases cardiac systolic function and preserves mechanical efficiency .


Molecular Structure Analysis

Danicamtiv has the molecular formula C16H20F3N5O4S and a molar mass of 435.42 g/mol . The IUPAC name for Danicamtiv is 4-[(1R)-1-[[3-(Difluoromethyl)-1-methylpyrazol-4-yl]sulfonyl]-1-fluoroethyl]-N-(1,2-oxazol-3-yl)piperidine-1-carboxamide .


Physical And Chemical Properties Analysis

Danicamtiv has a molecular weight of 435.420 and its elemental composition is C, 44.14; H, 4.63; F, 13.09; N, 16.08; O, 14.70; S, 7.36 .

Applications De Recherche Scientifique

  • Myosin Recruitment and Cross Bridge Cycle Alteration : Danicamtiv was shown to increase force and cardiomyocyte contractility in cardiac muscle by increasing the number of myosin in the 'on' state and slowing cross bridge turnover. This detailed analysis suggested that Danicamtiv could benefit patients with dilated cardiomyopathy by correcting calcium sensitivity and abnormal twitch magnitude and kinetics in cardiac tissue (Kooiker et al., 2023).

  • Impact on Cardiac Systolic and Diastolic Function : A study found that Danicamtiv improves cardiac systolic function but may limit diastolic performance, especially at high drug concentrations. This effect was observed in vitro in canine cardiomyocytes and in vivo in anesthetized rats, highlighting important implications for its clinical applications (Ráduly et al., 2022).

  • Effects in Heart Failure with Reduced Ejection Fraction : Danicamtiv has been tested for its efficacy in heart failure with reduced ejection fraction (HFrEF), showing potential as a therapeutic agent. The drug enhances cardiomyocyte contraction, which is a critical factor in managing HFrEF (Voors et al., 2020).

  • Pharmacokinetic Properties : The pharmacokinetic properties of Danicamtiv have been characterized in both in vitro and in vivo preclinical studies. This research is crucial for advancing the drug towards clinical development, particularly for the treatment of dilated cardiomyopathy (Grillo et al., 2020).

Mécanisme D'action

Danicamtiv works by increasing the number of myosins in the ‘on’ state and slowing cross-bridge turnover . This results in increased force and calcium sensitivity in cardiac muscle . It is known to increase force and cardiomyocyte contractility without affecting calcium levels .

Safety and Hazards

Danicamtiv is considered toxic and may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to handle Danicamtiv with care, avoiding inhalation and contact with skin, eyes, and clothing .

Propriétés

IUPAC Name

4-[(1R)-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]sulfonyl-1-fluoroethyl]-N-(1,2-oxazol-3-yl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N5O4S/c1-16(19,29(26,27)11-9-23(2)21-13(11)14(17)18)10-3-6-24(7-4-10)15(25)20-12-5-8-28-22-12/h5,8-10,14H,3-4,6-7H2,1-2H3,(H,20,22,25)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREKKBAMVWQRES-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)NC2=NOC=C2)(F)S(=O)(=O)C3=CN(N=C3C(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1CCN(CC1)C(=O)NC2=NOC=C2)(F)S(=O)(=O)C3=CN(N=C3C(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1970972-74-7
Record name Danicamtiv [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1970972747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DANICAMTIV
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B2CS922HI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.